2-Methoxy-4-methylaniline
Overview
Description
2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is a chemical compound with the empirical formula C8H11NO . It has a molecular weight of 137.18 .
Synthesis Analysis
The synthesis of this compound could be achieved from vanillin and p-anisidine using a water solvent by the stirrer method . It is also used in the synthesis of more complex compounds that have a more specific function .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc(C)ccc1N
. The InChI key for this compound is CJJLEUQMMMLOFI-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound is used in organic synthesis of more complex compounds that have a more specific function . For example, it was used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 31-33 °C and a density of 1.043 g/mL at 25 °C . It has a refractive index of n20/D 1.565 (lit.) . The boiling point is 248-249 °C (lit.) .Scientific Research Applications
Catalytic Reactivity in Tantalum Complexes
Research by Garcia et al. (2013) explored the influence of structurally related N,O-chelating ligands on the reactivity of in situ generated tantalum complexes. They found that 4-methoxy-N-methylaniline showed enhanced reactivity in hydroaminoalkylation reactions compared to N-methylaniline. Interestingly, 2-methoxy-N-methylaniline (a closely related compound to 2-methoxy-4-methylaniline) was not tolerated in this reaction, leading instead to C(sp3)–O bond cleavage (Garcia et al., 2013).
Polymerization in Water/Pentane Biphasic System
Mazur (2007) reported on the chemical polymerization of 2-methoxyaniline and 2-methylaniline in a two-phase water/pentane system. The study found that poly(2-methylaniline) forms as an amorphous material, while 2-methoxyaniline results in both a water-soluble oligomer and an insoluble polymeric product (Mazur, 2007).
Electropolymerization and Conductivity
Viva et al. (2002) studied the electropolymerization of 2-methoxyaniline, noting that the products' structure and properties depend on the monomer concentration. At low concentrations, it leads to a redox-type polymer with the insertion of phenazinic units. The study also proposed a mechanism for the electropolymerization of 2-methoxyaniline (Viva et al., 2002).
Photoelectrochemical and Spectroscopic Techniques
Kilmartin and Wright (1999) examined substituted polyanilines, including poly(o-methoxyaniline), using photoelectrochemical and spectroscopic techniques. They observed significant photocurrent profiles for these polymers, indicating their potential in high-conductivity applications (Kilmartin & Wright, 1999).
Polymer Microstructures Using Gas Bubbles as Templates
Mazur and Frydrychewicz (2007) reported on the chemical polymerization of 2-methoxyaniline at the interface between an aqueous solution and air. They utilized this phenomenon to selectively deposit polymeric material onto glass slides, creating hemispherical features and microrings or microholes, demonstrating a novel method for creating structured polymer surfaces (Mazur & Frydrychewicz, 2007).
Potentiometric Response of Chemically Modified Electrodes
Lindino and Bulhões (1996) studied the electrochemical polymerization of ortho-methoxyaniline and ortho-methylaniline on platinum electrodes. They found that the polymeric film prepared with ortho-methylaniline exhibited a better response as a pH sensor than that prepared with ortho-methoxyaniline (Lindino & Bulhões, 1996).
Conductivity under Pressure and Temperature
Hinrichs et al. (1996) investigated the conductivity of polyaniline and its derivatives, including poly(2-methoxyaniline) and poly(2-methylaniline), under varying pressures and temperatures. They noted significant increases in conductivity under specific conditions, suggesting potential applications in materials science (Hinrichs et al., 1996).
Investigation of Ring-Substituted Polyanilines for Sulfur Dioxide Detection
Tian, Qu, and Zeng (2017) demonstrated that substituents on the aniline benzene ring, such as methoxy, can significantly influence the properties of polyaniline. Their study showed that methoxy-substituted polyaniline exhibited superior sensing performance towards sulfur dioxide gas, making it a promising material for environmental monitoring and pollutant removal (Tian, Qu, & Zeng, 2017).
Safety and Hazards
2-Methoxy-4-methylaniline is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution .
Biochemical Pathways
Aniline derivatives are known to be involved in various biochemical reactions, particularly in the production of dyes and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-4-methylaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours .
Result of Action
Aniline derivatives are known to participate in diverse reactions, enabling the synthesis of new compounds .
properties
IUPAC Name |
2-methoxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLEUQMMMLOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192660 | |
Record name | 2-Methoxy-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39538-68-6 | |
Record name | 2-Methoxy-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39538-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039538686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.